molecular formula C16H17NO5 B12214263 Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12214263
M. Wt: 303.31 g/mol
InChI Key: CGDSLDHETJPANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone-3-carboxylate derivative characterized by a 1,4-dihydroquinoline core substituted with an ethoxycarbonyl group at position 3, a 4-oxo moiety, and a 2-ethoxy-2-oxoethyl chain at position 1.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C16H17NO5/c1-3-21-14(18)10-17-9-12(16(20)22-4-2)15(19)11-7-5-6-8-13(11)17/h5-9H,3-4,10H2,1-2H3

InChI Key

CGDSLDHETJPANQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=O)C2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

Preparation Methods

Core Quinoline Skeleton Formation

The foundational step in synthesizing this compound is constructing the 4-oxo-1,4-dihydroquinoline core. A Gould-Jacobs cyclization is commonly employed, where an anthranilic acid derivative reacts with a β-keto ester. For example, ethyl 3-oxobutanoate can condense with 2-aminobenzaldehyde under acidic conditions to form the quinoline ring .

Key Reaction Conditions :

  • Solvent : Acetic acid or toluene

  • Catalyst : Concentrated sulfuric acid or polyphosphoric acid

  • Temperature : 100–120°C

  • Yield : 60–75%

This step establishes the 4-oxo group and the 3-carboxylate ester, critical for subsequent functionalization.

Sequential Esterification and Cyclization

Alternative routes involve building the side chain before cyclization. For instance, 2-(ethoxycarbonylmethyl)amino benzoic acid ethyl ester undergoes cyclodehydration with phosphorus oxychloride (POCl₃) to form the quinoline ring.

Stepwise Process :

  • Intermediate Synthesis :

    • React 2-aminobenzoic acid with ethyl bromoacetate in the presence of K₂CO₃ to yield 2-((ethoxycarbonyl)methylamino)benzoic acid.

  • Esterification :

    • Treat with thionyl chloride (SOCl₂) to form the acyl chloride, followed by ethanol to obtain the ethyl ester.

  • Cyclization :

    • Heat with POCl₃ at 80°C for 6 hours to induce ring closure.

    • Yield : 55–70% .

Catalytic and Solvent Effects

Solvent Optimization :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation rates but may lead to side reactions.

  • Tertiary alcohols (e.g., t-butanol) improve cyclization efficiency by stabilizing intermediates .

Catalyst Screening :

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase alkylation yields to 75% .

  • Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) .

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), 4.30 (q, 2H, -OCH₂), 4.72 (s, 2H, N-CH₂-CO), 7.50–8.20 (m, 4H, aromatic) .

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O quinolinone) .

Purity Specifications :

  • HPLC : ≥95% purity (C18 column, acetonitrile:water = 70:30) .

  • Melting Point : 158–160°C .

Industrial-Scale Considerations

Cost-Effective Modifications :

  • Replace sodium hydride with K₂CO₃ in DMF for safer N-alkylation .

  • Recycling Solvents : Distill and reuse DMF to reduce waste.

Regulatory Compliance :

  • Storage : Keep in cool, dry conditions (-20°C for long-term stability) .

  • Transport : Classified as non-hazardous under DOT/IATA guidelines .

Emerging Methodologies

Enzymatic Catalysis :

  • Lipase-mediated esterification achieves 80% yield under mild conditions (pH 7, 37°C) .

  • Advantage : Avoids harsh acids/bases, suitable for heat-sensitive intermediates.

Flow Chemistry :

  • Continuous-flow reactors enhance cyclization reproducibility (residence time = 10 minutes, 100°C) .

Chemical Reactions Analysis

Crystallographic Insights

The compound crystallizes in a structure where:

  • The oxoquinoline unit (C1–C10) is nearly planar, with a dihedral angle of 1.04° between its rings.

  • The acetate substituent (C11–C13) adopts a torsion angle of −104.8° relative to the quinoline plane .

  • Supramolecular interactions dominate packing:

    • C—H⋯O hydrogen bonds (e.g., C—H Oxqn⋯O Ethx).

    • π–π stacking between quinoline rings (centroid–centroid distance: 3.675 Å) .

DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:

  • Frontier orbitals : HOMO localized across the quinoline ring, LUMO in the carbonyl regions.

  • Energy gap : ΔE = 4.2091 eV, indicating moderate stability .

  • Reactivity metrics :

    • Electronegativity (χ): 4.0095 eV

    • Hardness (η): 2.1046 eV

    • Electrophilicity index (ω): 3.8194 eV .

Property Value
HOMO Energy−6.1141 eV
LUMO Energy−1.9050 eV
Dipole Moment7.7590 Debye

Hydrolysis

The ester undergoes hydrolysis under alkaline conditions (2N NaOH, 90–100°C for 2–4 h) to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid . Acidification with HCl recovers the acid form .

Stability and Decomposition

  • Thermal stability : The compound exhibits a melting point of 427 K (154°C) .

  • Electron-deficient regions : The carbonyl groups (C=O) are susceptible to nucleophilic attack, as indicated by Molecular Electrostatic Potential (MEP) maps .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds, including Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, exhibit significant antimicrobial properties. Research has demonstrated that these compounds can inhibit bacterial growth effectively, making them candidates for antibiotic development. For instance, a study on similar quinoline derivatives showed promising results against various bacterial strains, suggesting a pathway for further exploration in drug formulation .

Anticancer Properties

Quinoline derivatives have also been investigated for their anticancer activities. This compound may possess mechanisms that induce apoptosis in cancer cells. A comparative analysis of various quinoline derivatives revealed that certain modifications enhance their cytotoxic effects against specific cancer cell lines . This highlights the potential of this compound in cancer therapeutics.

Synthetic Routes

The synthesis of this compound involves several key steps that can be optimized for higher yields and purity. Microwave-assisted synthesis has been proposed as an efficient method to produce this compound and its derivatives, significantly reducing reaction times while maintaining high yields .

Derivative Exploration

Exploring derivatives of this compound can lead to compounds with enhanced biological activities. For example, modifications to the ethoxy group or the introduction of different substituents on the quinoline ring have been shown to affect the pharmacological profiles of these compounds .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was found to exhibit notable activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics . This positions the compound as a viable candidate for further development in antimicrobial therapies.

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of this compound indicated its potential in inhibiting cell proliferation in breast cancer cell lines. The study utilized both in vitro assays and molecular docking techniques to elucidate the interaction between the compound and cellular targets involved in cancer progression . The findings suggest that further exploration could lead to effective cancer treatment options.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structure can be compared to several derivatives with modifications at positions 1, 6, and 7 of the quinolone core. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 1) Key Modifications (Positions 6/7) Melting Point (°C) Yield (%) Source
Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Target) 2-ethoxy-2-oxoethyl None N/A N/A N/A
Ethyl 1-(oxiran-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate Oxiran-2-ylmethyl None N/A 49–60
Ethyl 1-(2-methoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (7a) 2-methoxy-2-oxoethyl 6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) 225–228 53
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl 6,7-difluoro N/A N/A
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (3j) H (unsubstituted) None N/A N/A

Key Observations :

  • Position 1 Substitution: The 2-ethoxy-2-oxoethyl group in the target compound differs from analogs such as 7a (2-methoxy-2-oxoethyl) and cyclopropyl derivatives.
  • Electron-Withdrawing Groups : Compounds with halogen substituents (e.g., 6,7-difluoro in cyclopropyl analogs) exhibit lower yields (~15% in piperazine-substituted derivatives ), suggesting steric or electronic challenges during synthesis.

Yield Trends :

  • Oxirane-substituted derivatives (e.g., oxiran-2-ylmethyl) achieve 49–60% yields after cyclization .
  • Methoxy-substituted analogs (e.g., 7a) show higher yields (43–55%) compared to bromo/chloro derivatives (33–47%), likely due to reduced steric hindrance .

Spectroscopic and Analytical Data

  • ¹H/¹³C NMR: The target compound’s ¹³C NMR is expected to show peaks at δ ~165.3 ppm (ester carbonyl) and ~176.1 ppm (quinolone carbonyl), consistent with analogs like 3j . Substituents at position 1 (e.g., 2-ethoxy-2-oxoethyl) would introduce additional signals at δ ~61.2 ppm (ethoxy carbons) and ~14.3 ppm (methyl groups) .
  • Mass Spectrometry: The molecular ion peak (m/z) for the target compound would align with its molecular formula (C₁₆H₁₇NO₆), similar to 3j (m/z 245 for C₁₄H₁₅NO₃) .

Biological Activity

Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Formula: C13H16N2O5
Molecular Weight: 268.28 g/mol
CAS Number: 675247

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. In particular, it has shown efficacy against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:

Pathogen MIC (μg/mL) Remarks
Escherichia coli (E. coli)<0.041Comparable to norfloxacin
Staphylococcus aureus (S. aureus)<0.041Strong antimicrobial efficacy
Enterococcus faecalis (E. faecalis)<0.041Effective against Gram-positive bacteria
Candida albicans (C. albicans)ModerateSome antifungal activity noted

The compound exhibited a minimum bactericidal concentration (MBC) of less than 0.041 μg/mL against E. coli and S. aureus, indicating potent antibacterial activity comparable to established antibiotics such as norfloxacin and ampicillin .

The mechanism underlying the antimicrobial activity of this compound is believed to involve interference with bacterial DNA synthesis and function. Similar to other quinoline derivatives, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Study 1: Antimicrobial Efficacy Evaluation

In a study conducted by researchers at a pharmaceutical institute, this compound was tested against a panel of clinical isolates. The results demonstrated that the compound not only inhibited bacterial growth but also showed potential synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the ethoxy group significantly impacted the biological activity of the compound. Variations in substituents led to changes in solubility and potency, suggesting that careful structural optimization could yield even more effective derivatives .

Safety and Toxicity

While the antimicrobial properties are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicated that the compound exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations. Further research is needed to fully understand its safety profile and potential side effects in vivo .

Q & A

Q. Table 1: Comparative Yields of Substituted Derivatives

DerivativeSubstituentYield (%)Melting Point (°C)
6b 4-Cl-pyrazole33200–202
7c 4-Br-pyrazole55239–242
8ad Piperazine15N/A

Q. Table 2: Crystallographic Parameters

ParameterValueReference
Space GroupP1
Unit Cell (Å)a=8.090, b=9.547, c=14.047
π-π Stacking Distance3.624 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.